2,6-Dibromopyridine 1-oxide
CAS No.: 25373-69-7
Cat. No.: VC21334561
Molecular Formula: C5H3Br2NO
Molecular Weight: 252.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25373-69-7 |
---|---|
Molecular Formula | C5H3Br2NO |
Molecular Weight | 252.89 g/mol |
IUPAC Name | 2,6-dibromo-1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C5H3Br2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H |
Standard InChI Key | YOJAFCXACCYASM-UHFFFAOYSA-N |
SMILES | C1=CC(=[N+](C(=C1)Br)[O-])Br |
Canonical SMILES | C1=CC(=[N+](C(=C1)Br)[O-])Br |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure and Composition
2,6-dibromopyridine 1-oxide is characterized by its pyridine ring structure with bromine atoms positioned at the 2 and 6 positions and an oxygen atom attached to the nitrogen, forming an N-oxide functional group. The molecular formula is C₅H₃Br₂NO, indicating five carbon atoms, three hydrogen atoms, two bromine atoms, one nitrogen atom, and one oxygen atom . The structure represents a heterocyclic aromatic compound with the N-oxide group creating a formal positive charge on the nitrogen atom balanced by a negative charge on the oxygen.
Chemical Identifiers and Nomenclature
Physical and Chemical Properties
Collision Cross Section Data
The predicted collision cross section (CCS) values for 2,6-dibromopyridine 1-oxide provide important information about its molecular size and three-dimensional structure in various ionic forms. These values are particularly relevant for mass spectrometry-based analytical applications. The table below summarizes the predicted CCS values for different adducts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 251.86542 | 148.0 |
[M+Na]⁺ | 273.84736 | 144.5 |
[M+NH₄]⁺ | 268.89196 | 150.4 |
[M+K]⁺ | 289.82130 | 151.4 |
[M-H]⁻ | 249.85086 | 149.2 |
[M+Na-2H]⁻ | 271.83281 | 149.6 |
[M]⁺ | 250.85759 | 146.8 |
[M]⁻ | 250.85869 | 146.8 |
These collision cross section values represent the effective area of the molecule that interacts with other molecules during collisions and provide insights into its three-dimensional conformation in different ionic states .
Comparative Analysis with Related Compounds
Structural Comparison with 2,3-Dibromopyridine 1-Oxide
The positional isomer 2,3-dibromopyridine 1-oxide shares the same molecular formula (C₅H₃Br₂NO) but differs in the arrangement of substituents . This structural variation results in distinct chemical properties and reactivity patterns. While 2,6-dibromopyridine 1-oxide has bromine atoms at positions 2 and 6, creating a symmetrical substitution pattern around the pyridine ring, 2,3-dibromopyridine 1-oxide features adjacent bromine atoms at positions 2 and 3, resulting in an asymmetrical electron distribution .
Relationship to Non-Oxidized Analogue
The non-oxidized analogue, 2,6-dibromopyridine (C₅H₃Br₂N), lacks the N-oxide functionality and consequently displays different physical and chemical properties. It has a molecular weight of 236.89 g/mol compared to 252.89 g/mol for the N-oxide version . The non-oxidized compound exhibits a melting point of 117-119°C and is insoluble in water . The presence of the N-oxide group in 2,6-dibromopyridine 1-oxide alters its electronic distribution, likely affecting its solubility, reactivity, and potential applications.
Analytical Considerations
Analytical Methods for Detection and Characterization
The analysis of 2,6-dibromopyridine 1-oxide likely involves multiple complementary analytical techniques. Mass spectrometry would be particularly useful given the distinctive isotope pattern created by the two bromine atoms. The predicted collision cross section data provided for various adducts suggest that ion mobility spectrometry coupled with mass spectrometry could be effective for characterization .
High-performance liquid chromatography (HPLC) or gas chromatography (GC) methods, when equipped with suitable detectors, would facilitate separation and quantification. Nuclear magnetic resonance spectroscopy, particularly ¹H, ¹³C, and potentially ¹⁵N NMR, would provide detailed structural confirmation.
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